4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide -

4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Catalog Number: EVT-4596860
CAS Number:
Molecular Formula: C21H25F3N6O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not contain a specific synthesis protocol for 4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, they offer insights into the synthesis of similar compounds containing pyrimidine, piperazine, and trifluoromethylphenyl moieties. These synthetic approaches often involve multi-step reactions, including nucleophilic substitution, condensation, and coupling reactions. [ [, , , , , ] ]

Mechanism of Action
  • Receptor Antagonism: Compounds with similar structural features have been shown to act as antagonists for specific receptors, such as dopamine D3 receptors. [ [] ]
  • Enzyme Inhibition: Some compounds with related structures exhibit inhibitory activity against enzymes like fatty acid amide hydrolase. [ [] ]
  • Ion Channel Modulation: Compounds containing pyrimidine and piperazine moieties have been investigated for their ability to modulate ion channels, such as transient receptor potential vanilloid 4 (TRPV4). [ [] ]

    4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

    • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. [, ] It functions as a solubilizing agent and increases bioavailability while suppressing the food effect in certain formulations. [, ]

    N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

    • Compound Description: This compound exhibits insecticidal activity. []

    3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

    • Compound Description: This compound is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), exhibiting anti-inflammatory effects. []

    N-[3,5-Bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide

    • Compound Description: This molecule is an inhibitor of transcription mediated by NF-κB and AP-1 transcription factors. [] Researchers conducted structure-activity relationship (SAR) studies by substituting various groups at the 2-, 4-, and 5-positions of the pyrimidine ring. They found that the trifluoromethyl group at the 4-position could be replaced with methyl, ethyl, chlorine, or phenyl without significant loss of activity. []

    (R)-1-{(2-Oxo-1,2-dihydroquinolin-6-yl)[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-4-ium bromide

    • Compound Description: This molecule acts as an inhibitor of the cytochrome P-450 system responsible for all-trans-retinoic acid metabolism. []
    • Compound Description: This dihydropyridine derivative stimulates both voltage-dependent and non-voltage-dependent calcium channels, leading to increased phosphatidylcholine secretion in lung epithelial type II cells. []
  • 3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

    • Compound Description: LY2784544, originally described as a kinase inhibitor, has been identified as a novel GPR39 agonist. []

    1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

    • Compound Description: Originally characterized as a kinase inhibitor, GSK2636771 has also been identified as a novel GPR39 agonist. []

    N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

    • Compound Description: GPR39-C3 is a previously identified "GPR39-selective" agonist. []

    2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

    • Compound Description: This molecule is a selective TRPV4 antagonist. []

    (N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

    • Compound Description: GSK1016790A is a TRPV4 agonist. []

    (R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

    • Compound Description: This molecule acts as a TRPV4-selective blocker. []

Properties

Product Name

4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

IUPAC Name

4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H25F3N6O2/c1-15-13-18(28-9-11-32-12-10-28)27-19(25-15)29-5-7-30(8-6-29)20(31)26-17-4-2-3-16(14-17)21(22,23)24/h2-4,13-14H,5-12H2,1H3,(H,26,31)

InChI Key

AWZIUFPXMVLUIH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.